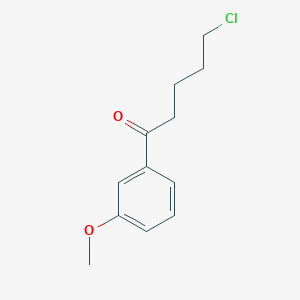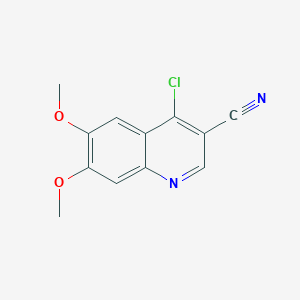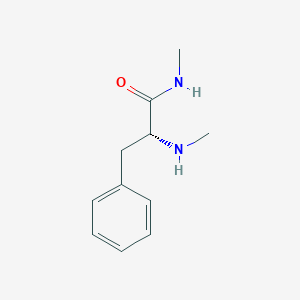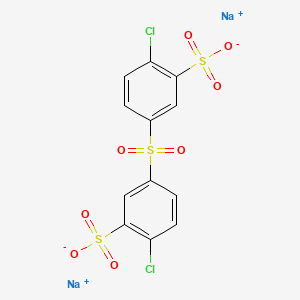![molecular formula C7H6N2OS B1354622 5-Methyloxazolo[4,5-b]pyridine-2-thiol CAS No. 55656-32-1](/img/structure/B1354622.png)
5-Methyloxazolo[4,5-b]pyridine-2-thiol
Overview
Description
5-Methyloxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound with promising properties for the development of new drugs and therapeutic agents. It has a molecular formula of C7H6N2OS .
Synthesis Analysis
The synthesis of 5-Methyloxazolo[4,5-b]pyridine-2-thiol and similar compounds has been reported in several studies. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of 5-Methyloxazolo[4,5-b]pyridine-2-thiol is characterized by the presence of a pyridyl attached to thiazolo[5,4-b]pyridine . This key structural unit is important for its biological activity .Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which include 5-Methyloxazolo[4,5-b]pyridine-2-thiol, have been identified to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
These compounds have also been found to have antimicrobial properties . This suggests that they could be developed into new antimicrobial drugs, providing a potential solution to the growing problem of antibiotic resistance.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been reported to possess herbicidal activity . This indicates that they could be used in the development of new herbicides.
Anti-inflammatory Activity
These compounds have been shown to have anti-inflammatory effects . This suggests that they could be used in the treatment of inflammatory diseases.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to exhibit antifungal activity . This means that they could be used in the development of new antifungal drugs.
Antitumor Activity
These compounds have been identified to have antitumor activities . This suggests that they could be used in the development of new cancer treatments.
Histamine H3 Receptor Antagonists
Some representatives of this class have been reported as histamine H3 receptor antagonists . This indicates that they could be used in the treatment of allergies and other conditions related to the histamine H3 receptor.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These novel derivatives have potential applications in various fields of medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that thiazolo[4,5-b]pyridines, a class of compounds to which 5-methyloxazolo[4,5-b]pyridine-2-thiol belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines, including 5-Methyloxazolo[4,5-b]pyridine-2-thiol, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities
properties
IUPAC Name |
5-methyl-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-3-5-6(8-4)9-7(11)10-5/h2-3H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXUVVBOGPSKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506140 | |
| Record name | 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloxazolo[4,5-b]pyridine-2-thiol | |
CAS RN |
55656-32-1 | |
| Record name | 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-[1,3]oxazolo[4,5-b]pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)



